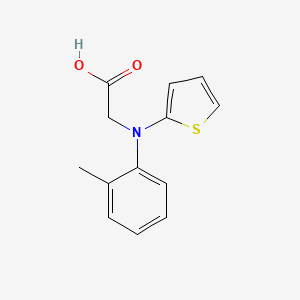

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid (C₁₃H₁₃NO₂S, MW: 247.31 g/mol) is a thiophene-derived compound featuring a sulfur-containing aromatic ring, an o-tolyl (2-methylphenyl) group, and an amino acetic acid backbone . Its structural uniqueness arises from the synergistic integration of these moieties, which enhances its chemical reactivity and biological specificity. The compound is synthesized via N-acylation reactions involving activated thiophene precursors and amino acid derivatives under controlled catalytic conditions .

Molecular docking analyses suggest that the o-tolyl group improves binding affinity to biological targets like cyclooxygenase-2 (COX-2) and cancer-related receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Attachment of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions, where a toluene derivative reacts with an appropriate electrophile.

Formation of the Amino Acetic Acid Backbone: The amino acetic acid backbone can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Common industrial methods include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the tolyl group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Enzyme Inhibition :

- 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid has been investigated for its potential as an inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), a target in cancer and inflammation therapy. Studies have shown that derivatives of this compound exhibit selective inhibitory activity against mPGES-1, with promising IC50 values in the low micromolar range .

- The inhibition of mPGES-1 can selectively affect the production of prostaglandin E2 (PGE2), which is linked to cancer progression and inflammatory diseases, thereby reducing side effects associated with traditional COX inhibitors .

-

Cytotoxicity Against Cancer Cells :

- Research indicates that compounds containing thiophene rings, including this compound, exhibit cytotoxic effects against various cancer cell lines. This suggests potential anticancer properties that warrant further investigation.

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets, providing insights into its mechanisms of action against enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of 2-(Thiophen-2-yl(o-tolyl)amino)acetic Acid with Analogous Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Thiophen-2-yl)acetic acid | Thiophene ring + acetic acid group; lacks o-tolyl and amino moieties | Simpler structure; moderate anti-inflammatory activity |

| Tiaprofenic acid | Thiophene ring + propionic acid chain; NSAID-class structure | Clinically used for pain relief; lacks amino group |

| 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid | p-Tolyl (4-methylphenyl) substitution instead of o-tolyl | Altered steric effects; potentially reduced COX-2 affinity |

| 2-(5-Iodothiophen-2-yl)acetic acid | Iodine at thiophene C5; acetic acid group | Enhanced electrophilicity for cross-coupling reactions; radiopharmaceutical applications |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Thiadiazole ring replaces amino acetic acid | Broad-spectrum antimicrobial and anticancer activities |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Cyanogroup at thiophene C3; acetamide backbone | Improved thermal stability; potential kinase inhibition |

Biological Activity

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O2S1, with a molecular weight of approximately 249.31 g/mol. The compound features a thiophene ring, an o-tolyl group, and an amino acetic acid moiety, which contribute to its biological reactivity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives containing thiophene rings can significantly inhibit the growth of cancer cells, suggesting potential as an anticancer agent. Notably, it has been evaluated against cell lines such as:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15 |

| HEPG-2 | Liver Cancer | 12 |

| DLD-1 | Colon Cancer | 10 |

| HONE-1 | Nasopharyngeal Carcinoma | 18 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

The compound has also been investigated for its role as an enzyme inhibitor. It specifically targets microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. Inhibition of mPGES-1 can lead to reduced production of pro-inflammatory mediators, suggesting that the compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiophene ring facilitates interactions with various enzymes and receptors, potentially altering their activity. Molecular docking studies have suggested strong binding affinities for mPGES-1, indicating a competitive inhibition mechanism that could be exploited for therapeutic purposes.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiophene Ring : Starting from thiophene derivatives, reactions are conducted to introduce the o-tolyl group.

- Acetylation : The amino group is acetylated to form the final product.

This synthetic pathway allows for the modification of structural features that can enhance biological activity .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Cytotoxicity : A study evaluated various derivatives against six different cancer cell lines, demonstrating significant cytotoxic effects, particularly in MCF-7 and DLD-1 cells. The results indicated that modifications to the thiophene structure could enhance anticancer activity .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

2-(2-methyl-N-thiophen-2-ylanilino)acetic acid |

InChI |

InChI=1S/C13H13NO2S/c1-10-5-2-3-6-11(10)14(9-13(15)16)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,15,16) |

InChI Key |

CJMZTHRHZQIGHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)C2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.